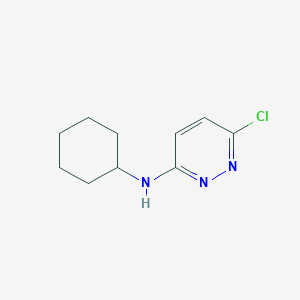

6-chloro-N-cyclohexylpyridazin-3-amine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-chloro-N-cyclohexylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMCLFWZCPFXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390464 | |

| Record name | 6-Chloro-N-cyclohexylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-77-3 | |

| Record name | 6-Chloro-N-cyclohexylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-(cyclohexylamino)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Significance of Substituted Pyridazines

Substituted pyridazines, a class of nitrogen-containing heterocyclic compounds, hold considerable academic and industrial importance. rjptonline.orgsarpublication.comscholarsresearchlibrary.com Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of physicochemical properties and biological activities. scholarsresearchlibrary.comnih.gov

Pyridazine (B1198779) derivatives are recognized as privileged structures in medicinal chemistry due to their presence in a variety of pharmacologically active agents. sarpublication.comscholarsresearchlibrary.com The pyridazine ring system is a key component in drugs with applications as antibacterial, anti-inflammatory, anticancer, and cardiovascular agents. sarpublication.com The nitrogen atoms in the pyridazine ring can participate in hydrogen bonding and other intermolecular interactions, which is crucial for binding to biological targets. researchgate.net

Beyond pharmaceuticals, substituted pyridazines are also investigated in the field of materials science. Their unique electronic properties make them suitable for applications in organic electronics and as ligands in coordination chemistry. researchgate.net The ability to tune the electronic and steric properties of pyridazine derivatives through substitution makes them attractive building blocks for the design of functional materials.

Research Landscape and Potential of 6 Chloro N Cyclohexylpyridazin 3 Amine

While direct and extensive research on 6-chloro-N-cyclohexylpyridazin-3-amine is not widely documented in publicly available literature, its structural components—a 6-chloropyridazin-3-amine core and a cyclohexyl substituent—suggest a rich potential for investigation. The research landscape for this specific compound can be inferred from studies on analogous structures.

The 6-chloropyridazin-3-amine scaffold is a common starting point for the synthesis of more complex molecules. The chlorine atom at the 6-position is a versatile handle for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. researchgate.net This allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships.

The N-cyclohexyl group can influence the compound's lipophilicity and steric profile, which are critical parameters for its potential biological activity and material properties. The exploration of N-substituted 3-amino-6-chloropyridazine (B20888) derivatives has been a strategy to develop new compounds with potential biological applications. inforang.com

The potential research applications for this compound could span several areas:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. By modifying the cyclohexyl ring or substituting the chlorine atom, libraries of compounds could be synthesized and screened for various biological activities.

Agrochemicals: Pyridazine (B1198779) derivatives have been explored for their herbicidal and insecticidal properties. The specific substitution pattern of this compound could be investigated for potential use in agriculture.

Materials Science: The compound could be explored as a ligand for the synthesis of metal complexes with interesting catalytic or photophysical properties.

The following table provides a comparative overview of the potential of this compound based on the known applications of related pyridazine derivatives.

| Area of Research | Known Applications of Related Pyridazines | Potential of this compound |

| Medicinal Chemistry | Antibacterial, antifungal, anticancer, anti-inflammatory agents. sarpublication.comnih.gov | Potential scaffold for novel therapeutics; the cyclohexyl group may enhance membrane permeability. |

| Agrochemicals | Herbicidal and insecticidal activity. | Investigation into its potential as a lead compound for new agrochemicals. |

| Materials Science | Ligands for metal complexes, organic electronics. researchgate.net | Could serve as a building block for functional materials with tailored properties. |

Methodological Approaches in Pyridazine Chemistry Research

6-Chloro-N-cyclohexylpyridazin-3-amine as a Core Building Block in Pharmaceutical Synthesis

The compound this compound serves as a valuable intermediate and core building block in the synthesis of more complex, biologically active molecules. Its structure combines two key reactive features: the pyridazine ring and a strategically placed chlorine atom. The synthesis of the parent scaffold, 3-amino-6-chloropyridazine, is typically achieved through the reaction of 3,6-dichloropyridazine with ammonia, a process that can be optimized for high yield and purity. google.com Subsequent N-alkylation or N-acylation can introduce substituents like the cyclohexyl group.

The primary synthetic utility of this compound lies in the reactivity of the chlorine atom at the 6-position. This chloro group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. jofamericanscience.org More significantly, it serves as an excellent handle for modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the chloropyridazine with various aryl or heteroaryl boronic acids, providing a straightforward method to construct complex bi-aryl structures. researchgate.net This versatility allows medicinal chemists to systematically modify the scaffold, creating libraries of derivatives to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The N-cyclohexyl group itself provides a lipophilic anchor that can be crucial for target engagement within hydrophobic pockets of enzymes or receptors.

Design Principles for Pyridazine-Based Bioactive Molecules

The design of bioactive molecules based on the pyridazine scaffold is guided by several key principles derived from its distinct physicochemical properties and its performance in structure-activity relationship (SAR) studies. inforang.comresearchgate.net The pyridazine ring is more polar and less lipophilic than a corresponding benzene (B151609) ring, which can improve the solubility and metabolic profile of a drug candidate. rsc.org

A critical design feature of the pyridazine core is its ability to act as a "hinge-binder" in protein kinase inhibitors. google.com The two adjacent nitrogen atoms can form crucial hydrogen bonds with the backbone amide residues in the hinge region of a kinase's ATP-binding pocket. This interaction effectively anchors the inhibitor, providing a stable foundation for other parts of the molecule to engage with different regions of the active site, thereby enhancing potency and selectivity.

SAR studies on various pyridazine-based inhibitors have revealed consistent principles:

Substituents at the 3- and 6-positions: These positions are the most common points for modification. Groups at these positions can be tailored to target specific sub-pockets of the binding site, differentiate between closely related kinases, or block sites of metabolism. researchgate.net

Hydrogen Bonding: The ability of the pyridazine nitrogens to act as hydrogen bond acceptors is a dominant factor in its interaction with biological targets. researchgate.net

Aromatic Interactions: The electron-deficient nature of the pyridazine ring allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in a target protein. rsc.org

Conformational Control: The inclusion of the rigid pyridazine ring helps to lock the molecule in a specific conformation, reducing the entropic penalty upon binding to a target and potentially increasing affinity.

These principles have been successfully applied in the design of inhibitors for numerous targets, including kinases and enzymes involved in neurodegenerative diseases. inforang.comrlavie.com

Table 1: Structure-Activity Relationship (SAR) Insights for Pyridazine-Based Kinase Inhibitors

| Modification Site | Observation | Therapeutic Implication | Reference |

| Pyridazine Core | Acts as a hinge-binder through H-bonds | Anchors inhibitor in ATP-binding pocket | google.com |

| C3-Position | Substitution with methyl group maintained potency over chloro group in CSK inhibitors | Fine-tuning of interactions with the kinase and influencing conformation | jofamericanscience.org |

| C6-Position | Introduction of various aryl groups via Suzuki coupling | Exploration of different sub-pockets for improved potency and selectivity | researchgate.net |

| N-substituent | N-alkylation or N-acylation of an amino group | Modulates solubility, lipophilicity, and can introduce additional binding interactions | inforang.com |

Scaffold Hopping and Bioisosteric Replacement Strategies in Pyridazine Chemistry

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities with improved properties while retaining the desired biological activity. The pyridazine ring is frequently involved in these strategies, both as a target scaffold and as a replacement for other rings. researchgate.netnih.gov

Scaffold Hopping: This strategy involves replacing the central core of a known active molecule with a chemically different scaffold, like pyridazine, to generate novel intellectual property and overcome issues such as poor pharmacokinetics or toxicity. For instance, researchers have successfully replaced pyrazole (B372694) or imidazo[1,2-a]pyrazine (B1224502) cores with a pyridazine ring to develop new, potent kinase inhibitors. researchgate.netchemicalbook.com In one example, the replacement of a pyridazinone moiety with a pyrazolo[1,5-a]pyridine (B1195680) scaffold led to a significant improvement in potency for C-terminal Src kinase (CSK) inhibitors, attributed to enhanced hydrogen bonding with hinge residues. molport.com

Bioisosteric Replacement: Bioisosterism involves substituting an atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological effects. The pyridazine ring is considered a bioisostere of other aromatic systems.

Pyridazine for Pyrimidine (B1678525)/Pyridine (B92270): In the design of kinase inhibitors, a pyridazine ring can be used to replace a pyrimidine or pyridine ring to alter the hydrogen bonding pattern, modulate basicity, and fine-tune binding affinity.

Pyridazine for Phenyl: Replacing a phenyl ring with a pyridazine ring can reduce lipophilicity and introduce hydrogen bond acceptors, often leading to improved solubility and a better metabolic profile without losing key aromatic interactions. researchgate.net

Functional Group Isosteres: Within a pyridazine scaffold, classical bioisosteres like fluorine or a methyl group can replace a chlorine atom to modulate electronic properties and metabolic stability. Nonclassical bioisosteres, such as replacing an amide linker with a hydrazide or semicarbazide, have also been explored to alter molecular geometry and bonding characteristics. researchgate.net

These strategies underscore the versatility of the pyridazine core, allowing chemists to navigate complex biological and chemical spaces to design superior therapeutic agents.

Development of Novel Chemical Entities for Therapeutic Applications

The application of the design principles and synthetic strategies outlined above has led to the development of numerous novel chemical entities based on the pyridazine scaffold for a variety of therapeutic applications, particularly in oncology. rlavie.com Pyridazine derivatives have shown significant potential as inhibitors of protein kinases, which are critical targets in cancer therapy due to their role in cell signaling and proliferation. google.com

Notable examples of therapeutic targets and the corresponding pyridazine-based inhibitors include:

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Pyridazine-containing compounds have been designed to inhibit VEGFR-2, showing potent cytotoxic activity against cancer cell lines like HCT-116 (colon cancer).

C-Terminal Src Kinase (CSK) Inhibitors: As a negative regulator of T-cell activation, CSK is a target for immuno-oncology. Pyridazinone-based molecules were identified as initial hits, and subsequent optimization, including scaffold hopping, led to potent inhibitors that could enhance T-cell proliferation. jofamericanscience.org

ALK5 Inhibitors: Activin receptor-like kinase 5 (ALK5) is a TGF-β type I receptor kinase involved in fibrosis and cancer progression. Novel pyridazine-based inhibitors have been designed that show high selectivity and in vivo activity in models of liver fibrosis.

Haspin Kinase Inhibitors: This mitotic kinase is essential for proper cell division. A series of imidazo[1,2-b]pyridazine (B131497) derivatives were developed as potent and selective Haspin inhibitors, demonstrating anti-proliferative effects against various human cancer cell lines.

The development pipeline for pyridazine-based drugs is robust, with many compounds demonstrating promising preclinical activity. The inherent "drug-like" properties of the pyridazine scaffold, combined with its synthetic tractability, ensure its continued importance in the search for new medicines. rlavie.com

Table 2: Examples of Pyridazine-Based Chemical Entities and Their Therapeutic Targets

| Compound Class | Therapeutic Target | Indication | Key Findings | Reference |

| 3,6-Disubstituted Pyridazines | JNK1 Pathway | Cancer | Designed via scaffold hopping; showed in vivo anticancer activity. | researchgate.net |

| Pyridazinone Derivatives | C-Terminal Src Kinase (CSK) | Immuno-oncology | Served as initial hits for optimization into potent inhibitors. | jofamericanscience.org |

| Pyridazine-based molecules | Amyloid Fibril Formation | Neurodegenerative Diseases | Stabilized protein monomers, reducing cytotoxicity of amyloid intermediates. | google.cominforang.com |

| Imidazo[1,2-b]pyridazine Derivatives | Haspin Kinase | Cancer | Potent and selective inhibition (IC50 = 6-100 nM); anti-proliferative in cancer cell lines. | |

| Pyridazine-Urea Derivatives | VEGFR-2 | Cancer (Anti-angiogenic) | Designed through scaffold hopping for potent VEGFR-2 inhibition. |

Biological Activity Profiling and Pharmacological Mechanistic Studies

In Vitro and Cellular Assays for Bioactivity Assessment

The biological activity of pyridazine (B1198779) derivatives, including those structurally related to 6-chloro-N-cyclohexylpyridazin-3-amine, has been evaluated through various in vitro and cellular assays. These studies are crucial for determining the potential therapeutic applications of these compounds. For instance, the inhibitory effects of pyridazinone derivatives on specific protein targets are often assessed using fluorescence-based assays. In a typical assay for Fatty Acid Binding Protein 4 (FABP4), the inhibitory activity is measured by the displacement of a fluorescent probe from the protein's binding pocket. A reduction in fluorescence intensity upon the addition of the test compound indicates binding and inhibition.

In such assays, compounds are initially screened at a single concentration to identify potential hits. For the more potent compounds, a dose-response curve is then generated to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. These in vitro assays provide the foundational data for understanding the bioactivity of a compound before proceeding to more complex cellular and in vivo studies.

Enzyme and Protein Target Identification

Research into the biological targets of this compound and its derivatives has identified several key enzymes and proteins that may be modulated by this class of compounds.

Fatty Acid Binding Protein 4 (FABP4) Inhibition by Pyridazinone Derivatives

Fatty Acid Binding Protein 4 (FABP4) has emerged as a significant therapeutic target for metabolic diseases and cancer. nih.govuel.ac.uk Pyridazinone-based compounds have been identified as a novel scaffold for the development of potent FABP4 inhibitors. nih.govresearchgate.net While direct inhibitory data for this compound on FABP4 is not available in the reviewed literature, a structurally similar compound, 4-Amino-6-cyclohexylpyridazin-3(2H)-one , has been synthesized and evaluated for its FABP4 inhibitory activity.

In a fluorescence displacement assay, this analog demonstrated notable inhibitory potential. The table below summarizes the FABP4 inhibitory activity of this related compound and a reference standard.

| Compound Name | IC50 (µM) for FABP4 Inhibition |

| 4-Amino-6-cyclohexylpyridazin-3(2H)-one | 10.21 ± 1.01 |

| Arachidonic acid (Reference) | 3.42 ± 0.54 |

This data suggests that the pyridazinone core with a cyclohexyl substitution is a viable pharmacophore for targeting FABP4. The chloro substitution at the 6-position in the target compound of this article may further influence its binding affinity and inhibitory potency.

Inhibition of Other Kinase Targets

The broader class of pyridazine and pyridazinamine derivatives has been investigated for inhibitory activity against various protein kinases, which are critical regulators of cellular processes and are often implicated in diseases like cancer. For example, different substituted pyridazine compounds have been explored as potential inhibitors of FMS-like tyrosine kinase 3 (FLT3) and monopolar spindle 1 (MPS1) kinase. nih.govmdpi.com While specific data for this compound is not available, the general activity of the pyridazine scaffold suggests that it could be a starting point for the design of inhibitors for a range of kinases.

Anoctamin 6 Protein (ANO6) Inhibition

There is currently no available scientific literature detailing the inhibitory activity of this compound or its close derivatives on the Anoctamin 6 (ANO6) protein, a calcium-activated ion channel and phospholipid scramblase.

Potential Anti-Microbial Activities

Derivatives of pyridazine have been reported to possess antimicrobial properties. Studies on various substituted pyridazines have shown activity against a range of bacterial strains. However, specific minimum inhibitory concentration (MIC) data for this compound against microbial species is not documented in the currently available literature. The existing research on related compounds suggests that this chemical class warrants further investigation for potential anti-infective applications. biomedpharmajournal.org

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for pyridazinone-based FABP4 inhibitors is understood to involve direct binding to the fatty acid-binding pocket of the protein. This competitive inhibition prevents the binding and transport of endogenous fatty acids, thereby modulating downstream signaling pathways. The specific interactions between the inhibitor and the protein are crucial for its potency and selectivity. For other potential targets, such as kinases, the mechanism would likely involve interaction with the ATP-binding site or allosteric sites, leading to a conformational change that inactivates the enzyme. The precise molecular interactions of this compound with its potential biological targets remain an area for future research.

Structure Activity Relationship Sar and Structural Optimization

Correlating Structural Modifications with Biological Potency

The pyridazine (B1198779) ring is recognized as a "privileged structure" in medicinal chemistry due to its unique physicochemical properties, including its capacity for hydrogen bonding and its notable dipole moment, which can facilitate crucial interactions with biological targets. The substituent at the 6-position of the pyridazine ring is a key determinant of biological activity. For instance, in a related series of 3-aminopyridazine (B1208633) derivatives, it was found that aromatic and hydrophobic groups at this position were favorable for γ-aminobutyric acid (GABA-A) receptor antagonism dovepress.com. The presence of the chlorine atom at the C6 position in 6-chloro-N-cyclohexylpyridazin-3-amine is therefore likely to be a critical feature for its biological profile.

Systematic modifications of the pyridazine and pyridine (B92270) rings in other series of pyridazine-containing compounds have often led to a significant loss of insecticidal potency, suggesting that the core heterocycle is finely tuned for its target interaction nih.gov.

To illustrate the impact of structural modifications, a hypothetical data table is presented below, based on general principles of SAR for similar compound classes.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| R1 (at C6 of Pyridazine) | R2 (N-substituent) | Relative Potency |

|---|---|---|

| Cl | Cyclohexyl | +++ |

| Br | Cyclohexyl | ++ |

| F | Cyclohexyl | + |

| H | Cyclohexyl | - |

| Cl | Methyl | + |

| Cl | Phenyl | ++ |

| Cl | Benzyl | +++ |

Identification of Pharmacophoric Features for Target Interaction

A pharmacophore model for this compound and its analogs would likely include several key features essential for biological activity. Based on the structure, these would include:

A hydrogen bond donor: The secondary amine (NH) group.

A hydrogen bond acceptor: The nitrogen atoms within the pyridazine ring.

A hydrophobic feature: The cyclohexyl ring.

A halogen bond donor: The chlorine atom at the 6-position.

A study on aminopyridazine derivatives identified hydrophobicity and aromaticity at the sixth position as important pharmacophoric features dovepress.com. The 3-amino group was also identified as a potential cationic center crucial for receptor binding dovepress.com. These features collectively define the spatial arrangement of functionalities required for optimal interaction with a biological target.

Rational Design for Enhanced Efficacy and Selectivity

Rational drug design strategies for optimizing this compound would focus on modifying its structure to improve its interaction with a specific biological target while minimizing off-target effects. This can be achieved through several approaches:

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how analogs of this compound might bind. This allows for the design of new molecules with improved binding affinity and selectivity.

Ligand-Based Drug Design: In the absence of a target structure, a pharmacophore model can be developed based on a series of active compounds. This model can then be used to virtually screen for new molecules with similar properties or to guide the synthesis of novel analogs.

The molecular hybridization strategy, which combines two or more pharmacophoric moieties, has been successfully applied to produce potent antitumor candidates from chloropyridazine precursors rjptonline.org. This approach could be used to enhance the activity of this compound by incorporating other known active fragments.

Conformational and Substituent Effects on Bioactivity

The three-dimensional conformation of this compound is a critical factor influencing its biological activity. The orientation of the N-cyclohexyl group relative to the pyridazine ring can affect how the molecule presents its pharmacophoric features to the binding site of a target.

Studies on N-substituted piperidines, which are structurally related to the N-cyclohexyl moiety, have shown that the conformational preferences can be significantly influenced by the nature of the substituents and their electrostatic interactions nih.gov. The interplay between steric and electronic effects of substituents on both the pyridazine ring and the N-cyclohexyl group will ultimately dictate the most stable and biologically active conformation of this compound.

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of a potential drug candidate. In the case of 6-chloro-N-cyclohexylpyridazin-3-amine, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the key interactions that stabilize the ligand-protein complex.

Studies on similar pyridazine (B1198779) derivatives have successfully employed molecular docking to investigate their binding to various protein targets, including enzymes and receptors. scilit.comnih.govnih.govresearchgate.net For instance, chloro-substituted pyridazines have been docked into the active site of E. coli DNA gyrase subunit B, demonstrating a good overlay with co-crystallized ligands and suggesting a potential antibacterial mechanism. scilit.comresearchgate.net Similarly, other pyridazine derivatives have been studied for their interactions with kinases, which are implicated in cancer, and N-Methyl D-Aspartate (NMDA) glutamate (B1630785) receptors, relevant for neurological disorders. nih.govnih.gov

A hypothetical molecular docking study of this compound against a kinase target, for example, could reveal important interactions. The pyridazine ring's nitrogen atoms could act as hydrogen bond acceptors, while the chloro substituent might engage in halogen bonding or hydrophobic interactions. The cyclohexyl group would likely occupy a hydrophobic pocket within the binding site. The outcomes of such a study could be summarized in a table detailing the predicted binding affinity and key interacting residues.

Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -8.5 | LYS78 | Hydrogen Bond |

| GLU95 | Hydrogen Bond | ||

| LEU130 | Hydrophobic | ||

| VAL60 | Hydrophobic | ||

| Receptor Y | -7.9 | SER210 | Hydrogen Bond |

| PHE250 | π-π Stacking | ||

| ILE180 | Hydrophobic |

Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to discover, design, and optimize new drug candidates. nih.gov These methodologies can be broadly categorized as either structure-based or ligand-based. Given the potential for multiple biological targets for pyridazine derivatives, both approaches could be valuable in the study of this compound.

Structure-based drug design (SBDD) would utilize the three-dimensional structure of a target protein, identified through molecular docking or other means, to design novel ligands with improved affinity and selectivity. For this compound, SBDD could guide modifications to its chemical structure to enhance its interaction with a specific target. For example, if a particular hydrophobic pocket is not fully occupied by the cyclohexyl ring, derivatives with larger or differently substituted cycloalkyl groups could be designed.

Ligand-based drug design (LBDD), on the other hand, relies on the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling, a key LBDD technique, could be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. By comparing the pharmacophoric features of this compound with those of known active compounds, its potential for similar activity can be assessed.

Advanced Simulation Techniques (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its behavior over time. mdpi.com This technique can be used to assess the stability of the binding pose predicted by molecular docking and to calculate binding free energies with greater accuracy. researchgate.net An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its atomic movements over a period of nanoseconds or longer. researchgate.net

The results of an MD simulation can reveal:

The stability of key hydrogen bonds and other interactions.

Conformational changes in the protein or ligand upon binding.

The role of water molecules in mediating ligand-protein interactions.

This detailed understanding of the dynamic nature of the interaction can be crucial for optimizing the lead compound. For instance, if a key hydrogen bond is found to be unstable during the simulation, modifications to the ligand could be proposed to strengthen this interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for a training set of compounds with known activities. The resulting equation can then be used to predict the activity of new, untested compounds. semanticscholar.org

For this compound, a QSAR study would involve synthesizing and testing a series of related pyridazine derivatives with variations in the substituents on the pyridazine ring and the cyclohexyl moiety. documentsdelivered.com The biological activity data, along with the calculated molecular descriptors, would be used to develop a QSAR model. A statistically significant QSAR model could then be used to predict the activity of other unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov

An example of a 2D-QSAR study on pyridazine derivatives identified key molecular descriptors that influence their vasorelaxant activity. nih.gov A similar approach for this compound and its analogs could identify the structural features that are most important for a desired biological effect.

Hypothetical QSAR Model for a Series of Pyridazine Derivatives

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Lipophilicity) | 0.45 | Positive |

| Molecular Weight | -0.12 | Negative |

| Number of Hydrogen Bond Donors | 0.67 | Positive |

| Topological Polar Surface Area (TPSA) | 0.23 | Positive |

Future Research Trajectories and Interdisciplinary Challenges

Exploration of Underexplored Biological Targets for Pyridazine (B1198779) Scaffolds

The pyridazine core is a privileged structure found in molecules targeting a wide array of biological entities. Historically, research has focused on established target families, but the unique electronic and steric properties of the pyridazine ring suggest its potential utility against a broader range of proteins and pathways.

Known and Established Targets: Pyridazine and its derivatives have demonstrated activity against several well-validated targets. A significant portion of research has been dedicated to their role as anti-inflammatory agents by modulating pathways involving Thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov Furthermore, various pyridazine-based compounds have been investigated as inhibitors of protein kinases, which are crucial in cancer therapy, and as modulators of GABAA receptors for neurological conditions. nih.govresearchgate.net

Emerging and Underexplored Targets: The future of drug discovery with pyridazine scaffolds lies in moving beyond these traditional targets. The structural features of pyridazines may allow them to bind to novel or difficult-to-drug targets that have been intractable for other chemical classes. Potential areas for exploration include:

Metabolic Enzymes and Receptors: Targeting enzymes involved in metabolic disorders like diabetes or obesity.

Protein-Protein Interactions (PPIs): The defined vectoral arrangement of hydrogen bond acceptors in the pyridazine ring could be exploited to disrupt key PPIs in various diseases. blumberginstitute.org

Epigenetic Targets: Exploring the inhibition of enzymes like histone deacetylases (HDACs) or methyltransferases, where the pyridazine core could serve as a novel zinc-binding or recognition motif.

Ion Channels: While some heterocycles are associated with off-target effects on channels like hERG, the specific properties of the pyridazine ring might be leveraged to design selective ion channel modulators. nih.gov

| Target Class | Established Examples | Potential Underexplored Targets |

|---|---|---|

| Kinases | p38 Kinase, Tyrosine Kinases | Casein Kinase 2 (CK2), Glycogen Synthase Kinase 3 (GSK-3) |

| Inflammatory Mediators | TNF-α, IL-6, TxA2 Synthetase | NLRP3 Inflammasome, Janus Kinases (JAKs) |

| GPCRs | GABAA Receptor Modulators | Orphan GPCRs, Chemokine Receptors (e.g., CXCR4) |

| Other Enzymes | N/A | IDO1 (Immunometabolism), PARPs (DNA Repair) |

Development of Advanced Synthetic Methodologies for Diversification

To explore the vast chemical space around the 6-chloro-N-cyclohexylpyridazin-3-amine scaffold, the development of robust and versatile synthetic methods is paramount. While classical methods for pyridazine synthesis exist, modern challenges require more advanced and efficient strategies for diversification, particularly for late-stage functionalization.

Current Synthetic Strategies: Traditional synthesis often involves the condensation of dicarbonyl compounds with hydrazine. mdpi.com More recent methods have expanded the toolkit to include Diaza-Wittig reactions, metal-catalyzed cross-couplings, and various cyclization strategies to build the core and append substituents. nih.govorganic-chemistry.org

Future-Oriented Synthetic Approaches: The next generation of synthetic methodologies should focus on efficiency, modularity, and the ability to modify complex molecules.

C-H Functionalization: Direct C-H activation and amination of the pyridazine core or its precursors would provide a highly efficient route to novel analogs, bypassing the need for pre-functionalized starting materials. acs.orgacs.org This allows for the introduction of diverse functional groups at various positions on the heterocyclic ring.

Photocatalysis and Radical Chemistry: Visible-light photocatalysis has emerged as a powerful tool for forging C-N and C-C bonds under mild conditions. acs.org Applying these methods to pyridazine synthesis could unlock new reaction pathways and enable the creation of previously inaccessible structures.

Deconstruction-Reconstruction Strategies: Inspired by work on other heterocycles, a strategy involving the ring-opening of a substituted pyridazine to a flexible intermediate, followed by re-cyclization with a different building block, could offer a novel method for scaffold diversification. nih.gov

Flow Chemistry: Utilizing continuous flow reactors can improve reaction efficiency, safety, and scalability, allowing for the rapid generation of compound libraries for screening.

| Methodology | Description | Advantage for Diversification |

|---|---|---|

| C-H Activation/Functionalization | Directly converts C-H bonds to C-C or C-X bonds. | Allows for late-stage modification of the core scaffold without de novo synthesis. |

| Photoredox Catalysis | Uses light to initiate radical-based transformations. | Enables novel bond formations under exceptionally mild conditions. acs.org |

| Deconstruction-Reconstruction | Ring-opening of the heterocycle followed by re-closing with a new partner. nih.gov | Fundamentally alters the core structure, providing access to new heterocyclic systems. |

| Multicomponent Reactions | Combines three or more starting materials in a single step. | Rapidly builds molecular complexity and generates diverse libraries efficiently. |

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

To fully understand the biological impact of this compound and its analogs, a shift from a single-target, reductionist approach to a holistic, systems-level perspective is necessary. nih.gov The integration of various "omics" technologies can provide an unbiased, comprehensive view of a compound's mechanism of action, off-target effects, and potential biomarkers. mdpi.comwiley-vch.de

Transcriptomics (RNA-Seq): By analyzing changes in gene expression across the entire genome upon treatment with a pyridazine compound, researchers can identify affected pathways, infer mechanisms of action, and detect potential toxicity signatures. sci-hub.se

Proteomics: Mass spectrometry-based proteomics can identify the direct protein targets of a compound (chemoproteomics) and map the downstream changes in protein expression and post-translational modifications, offering a clearer picture of the cellular response.

Metabolomics: This technology profiles the complete set of metabolites in a biological system, providing a functional readout of the physiological state. It can reveal how a compound alters cellular metabolism, which is crucial for understanding its efficacy and potential side effects. nih.gov

| Omics Technology | Key Question Addressed | Potential Insight for Pyridazine Research |

|---|---|---|

| Transcriptomics | Which genes are up- or down-regulated by the compound? | Identification of signaling pathways, off-target effects, and predictive toxicity markers. |

| Proteomics | Which proteins does the compound bind to or affect? | Direct target identification, validation, and understanding of post-translational modifications. |

| Metabolomics | How does the compound alter the cell's metabolic state? | Functional readout of drug efficacy and discovery of metabolic liabilities or biomarkers. |

| Interactomics | How does the compound affect protein-protein or protein-metabolite networks? | A network-level view of the compound's mechanism of action beyond a single target. |

Translational Research Prospects and Preclinical Development Considerations

The ultimate goal of medicinal chemistry research is the translation of a promising compound into a clinical candidate. The pyridazine scaffold has already demonstrated its clinical viability, with the FDA approvals of relugolix and deucravacitinib, which both feature this core structure. nih.gov This precedent provides strong encouragement for the development of new pyridazine-based therapeutics.

Key considerations for the preclinical development of compounds like this compound include:

Lead Optimization: A systematic structure-activity relationship (SAR) study is needed to improve potency and selectivity while simultaneously optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The physicochemical characteristics of the pyridazine ring, such as its high dipole moment and low basicity, can be strategically employed to fine-tune these parameters. nih.gov

Pharmacokinetics (PK) and Pharmacodynamics (PD): Establishing a clear relationship between the compound's concentration in the body and its biological effect is crucial. In vivo studies in relevant animal models are necessary to assess bioavailability, half-life, and efficacy.

Safety and Toxicology: A rigorous assessment of potential toxicity is required. This includes evaluating cytotoxicity, genotoxicity, and off-target pharmacology. The pyridazine scaffold has been noted for its potential to offer favorable properties, such as reduced inhibition of cytochrome P450 enzymes and the hERG potassium channel, which are common liabilities for other nitrogen heterocycles. nih.gov

Biomarker Development: Identifying biomarkers through omics studies can aid in patient selection and monitoring therapeutic response in clinical trials, paving the way for a personalized medicine approach.

| Preclinical Stage | Key Objective | Considerations for Pyridazine Scaffolds |

|---|---|---|

| Lead Optimization | Improve potency, selectivity, and ADME properties. | Leverage unique electronics of the pyridazine ring to modulate solubility, lipophilicity, and metabolic stability. nih.gov |

| In Vivo Efficacy | Demonstrate therapeutic effect in a relevant animal model. | Select appropriate disease models based on the identified biological target. |

| Pharmacokinetics | Characterize the absorption, distribution, metabolism, and excretion of the compound. | Assess metabolic fate; the pyridazine ring itself is generally stable but substituents can be sites of metabolism. |

| Safety Pharmacology | Evaluate off-target effects on major organ systems (cardiovascular, CNS, respiratory). | Assess for hERG channel inhibition and CYP450 interactions, where pyridazines may offer advantages. nih.gov |

Q & A

Q. What synthetic routes are recommended for 6-chloro-N-cyclohexylpyridazin-3-amine, and how can purity be optimized during synthesis?

A robust synthetic approach involves nucleophilic substitution at the 6-chloro position of pyridazine derivatives. Cyclohexylamine can act as a nucleophile under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C. Purity optimization requires post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitoring reaction progress with TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR in deuterated solvents (e.g., DMSO-d or CDCl) to confirm substitution patterns and cyclohexyl group integration.

- X-ray Crystallography: Single-crystal X-ray diffraction (monochromatic Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and torsional conformations. For example, related pyridazin-3-amine derivatives exhibit monoclinic crystal systems (space group P2/c) with lattice parameters a = 14.60 Å, b = 10.86 Å, c = 17.46 Å, and β = 126.4° .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via ESI-TOF analysis.

Advanced Research Questions

Q. How can computational chemistry guide reaction optimization or predict reactivity for derivatives of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and reaction pathways. For instance, ICReDD’s methodology integrates computed activation energies with experimental data to narrow down optimal conditions (e.g., solvent choice, temperature). Machine learning models trained on reaction databases can predict regioselectivity in subsequent functionalization (e.g., Suzuki coupling at the 4-position of pyridazine) .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Cross-Validation: Combine -NMR coupling constants with NOESY/ROESY to confirm spatial proximity of protons.

- X-ray Crystallography as a Gold Standard: Resolve ambiguities in tautomeric forms or stereochemistry by comparing experimental XRD data with computational geometry optimizations .

- Dynamic NMR: For flexible cyclohexyl groups, variable-temperature NMR can reveal ring-flipping dynamics.

Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

- Factorial Design: Use a 2 factorial approach to test variables (e.g., substituent electronic effects, steric bulk). For example, vary the cyclohexyl group to smaller (cyclopropyl) or bulkier (adamantyl) analogs and measure biological activity .

- Multivariate Analysis: Apply PCA or PLS regression to correlate descriptors (e.g., logP, polar surface area) with activity data.

Q. What advanced separation techniques improve yield in multi-step syntheses?

- Membrane Technologies: Use nanofiltration to remove low-MW byproducts.

- Simulated Moving Bed (SMB) Chromatography: Optimize enantiomeric separation if chiral centers are introduced .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。